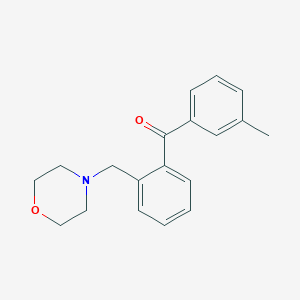

3'-Methyl-2-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Methyl-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is characterized by the presence of a benzophenone core substituted with a methyl group and a morpholinomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Step 1: Preparation of the benzophenone derivative.

Step 2: Introduction of the morpholinomethyl group through a nucleophilic substitution reaction.

Step 3: Methylation of the resulting intermediate to obtain the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Analyse Des Réactions Chimiques

3’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mécanisme D'action

The mechanism of action of 3’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3’-Methyl-2-morpholinomethyl benzophenone can be compared with other similar compounds, such as:

Benzophenone: The parent compound, which lacks the methyl and morpholinomethyl substitutions.

4’-Methyl-2-morpholinomethyl benzophenone: A similar compound with a different substitution pattern.

2-Morpholinomethyl benzophenone: A compound with only the morpholinomethyl group without the methyl substitution

Activité Biologique

3'-Methyl-2-morpholinomethyl benzophenone (commonly referred to as 3-MMBP) is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

3-MMBP has the molecular formula C19H21NO2 and a molecular weight of approximately 295.38 g/mol. It features a benzophenone structure characterized by two phenyl rings linked by a carbonyl group, with a morpholinomethyl substituent at the 3-position of one of the phenyl rings. The compound is notable for its high boiling point of 450.8 ºC and a flash point of 226.5 ºC, indicating thermal stability.

The synthesis of 3-MMBP typically involves several chemical reactions that allow for the selective incorporation of functional groups into the benzophenone framework. These synthetic routes are crucial for tailoring the compound's properties for specific applications.

1. Photocatalytic Activity

Research has highlighted the role of 3-MMBP as a photocatalyst in organic reactions. Under specific light conditions, it can facilitate chemical reactions such as polymerizations and degradation of pollutants. This property makes it a candidate for applications in environmental remediation and renewable energy technologies, particularly in organic photovoltaic cells where it enhances charge transfer efficiency.

2. Neuropharmacological Effects

Neuropharmacological studies have explored the effects of 3-MMBP on the central nervous system (CNS). Initial findings suggest that it may modulate neurotransmitter activity, influencing behavioral outcomes in animal models. However, the precise mechanisms remain under investigation, necessitating further research to elucidate its effects on neurotransmitter levels.

3. UV Absorption Properties

The compound is also being investigated for its potential as a UV filter in cosmetic formulations, particularly sunscreens. Studies have shown that 3-MMBP effectively absorbs UV radiation, contributing to skin protection against harmful solar rays. Its stability under various formulation conditions is crucial for its application in cosmetic products.

Ecotoxicological Considerations

The environmental impact of benzophenone derivatives, including 3-MMBP, has been a subject of study due to their presence in consumer products and potential effects on aquatic ecosystems. Research indicates that these compounds can accumulate in aquatic organisms, raising concerns about their ecological toxicity . For instance, studies have reported varying levels of toxicity in different species, highlighting the need for comprehensive ecotoxicological assessments.

Study on Bioconcentration and Metabolization

A study conducted on fish species exposed to benzophenone-3 (BP-3), a structurally similar compound, provides insights into the bioconcentration and metabolization pathways relevant to 3-MMBP. The research revealed that BP-3 was well-absorbed across various exposure routes, with urinary secretion identified as the primary elimination pathway . This study underscores the importance of understanding how similar compounds behave in biological systems.

Human Exposure Assessment

Another significant study assessed the relationship between hair product usage and urinary levels of BP-3 among the Korean population. This research highlighted potential human exposure risks associated with cosmetic products containing benzophenone derivatives . Although directly related to BP-3, these findings can inform risk assessments for 3-MMBP given their structural similarities.

Summary Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C19H21NO2 | Morpholinomethyl substituent enhances solubility |

| Benzophenone-3 (BP-3) | C15H12O3 | Widely studied UV filter; environmental concerns |

| 3-Bromo-3'-morpholinomethyl benzophenone | C18H18BrNO2 | Contains bromine atom enhancing reactivity |

Propriétés

IUPAC Name |

(3-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPPMJKLOEPFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643521 |

Source

|

| Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-90-1 |

Source

|

| Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.